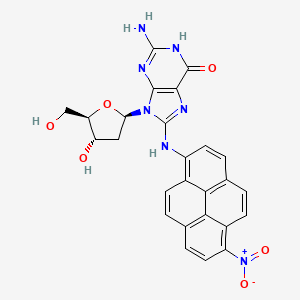
Guanosine, 2'-deoxy-8-((6-nitro-1-pyrenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is a modified nucleoside derivative. It is structurally related to guanosine, a nucleoside that is a building block of DNA. The modification involves the addition of a nitro-pyrene group, which can significantly alter its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- typically involves multi-step organic synthesis. The starting material is usually 2’-deoxyguanosine, which undergoes nitration to introduce the nitro group. This is followed by a coupling reaction with a pyrene derivative to form the final compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
化学反应分析
Types of Reactions
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrene group can be substituted with other aromatic groups through nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically employed.
Major Products
Oxidation: Amino derivatives of the compound.
Substitution: Various aromatic derivatives depending on the substituent used.
Hydrolysis: Degradation products including free guanine and pyrene derivatives.
科学研究应用
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- has several applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and dynamics.
Biology: Employed in fluorescence microscopy to visualize DNA and RNA structures.
Medicine: Investigated for its potential as a diagnostic tool in detecting genetic mutations and abnormalities.
Industry: Utilized in the development of biosensors and other analytical devices.
作用机制
The compound exerts its effects primarily through its ability to intercalate into DNA and RNA structures. The nitro-pyrene group enhances its fluorescence properties, allowing it to be used as a molecular probe. It can bind to specific nucleic acid sequences, altering their conformation and stability. This interaction can be exploited to study various biological processes and detect genetic anomalies.
相似化合物的比较
Similar Compounds
2’-Deoxyguanosine: The unmodified form of the compound.
8-Aminoguanosine: A derivative with an amino group instead of a nitro-pyrene group.
Pyrene-labeled nucleosides: Other nucleosides labeled with pyrene or its derivatives.
Uniqueness
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is unique due to its combination of a nucleoside with a nitro-pyrene group. This modification enhances its fluorescence properties and allows it to be used as a sensitive probe in various scientific applications. Its ability to intercalate into nucleic acids and alter their properties sets it apart from other similar compounds.
属性
CAS 编号 |
113799-66-9 |
|---|---|
分子式 |
C26H21N7O6 |
分子量 |
527.5 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(6-nitropyren-1-yl)amino]-1H-purin-6-one |
InChI |
InChI=1S/C26H21N7O6/c27-25-30-23-22(24(36)31-25)29-26(32(23)19-9-17(35)18(10-34)39-19)28-15-7-3-11-2-6-14-16(33(37)38)8-4-12-1-5-13(15)20(11)21(12)14/h1-8,17-19,34-35H,9-10H2,(H,28,29)(H3,27,30,31,36)/t17-,18+,19+/m0/s1 |
InChI 键 |
ONCUKZLYVUMPIN-IPMKNSEASA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
规范 SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


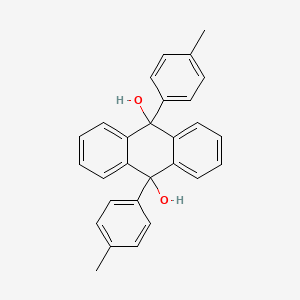

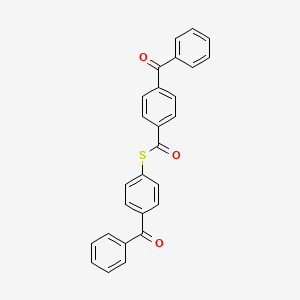
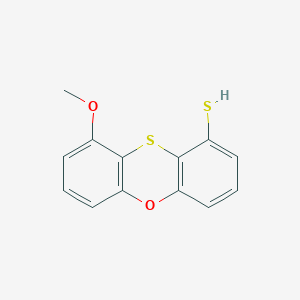
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
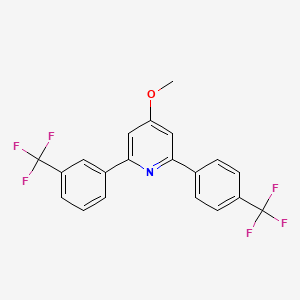
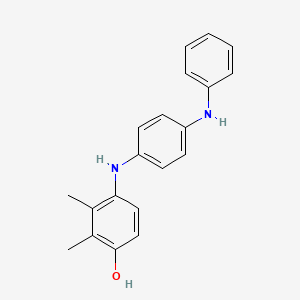

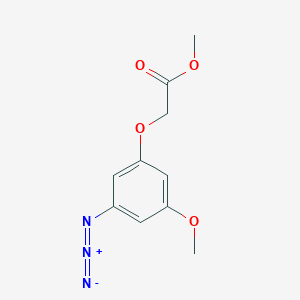
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)
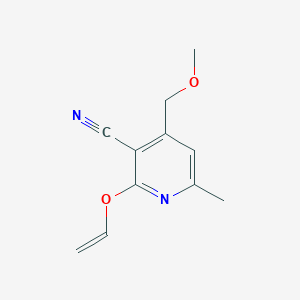
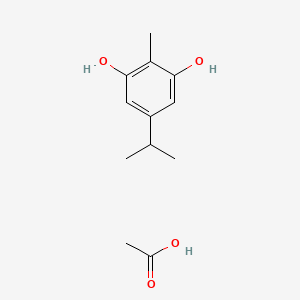
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
